molecular formula C21H28Cl2N2 B14270110 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride

Cat. No.: B14270110
M. Wt: 379.4 g/mol
InChI Key: AJIGALHIEMKSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of appropriate precursors to form the spirocyclic core. This can be achieved through a condensation reaction between a diamine and a diketone under acidic conditions.

    Benzylation: The spirocyclic intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

    Conversion to Dihydrochloride: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of scalable and efficient methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or alkoxides replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl groups may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane: The parent compound without the dihydrochloride form.

    2,7-Dimethyl-2,7-diazaspiro[4.4]nonane: A similar compound with methyl groups instead of benzyl groups.

    2,7-Diphenyl-2,7-diazaspiro[4.4]nonane: A variant with phenyl groups.

Uniqueness

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride form. This makes it more suitable for practical applications in various fields, particularly in medicinal chemistry where solubility and stability are crucial for drug development.

This detailed overview provides a comprehensive understanding of 2,7-Dibenzyl-2,7-diazaspiro[44]nonane;dihydrochloride, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H28Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

2,7-dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride

InChI

InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20;;/h1-10H,11-18H2;2*1H

InChI Key

AJIGALHIEMKSII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.